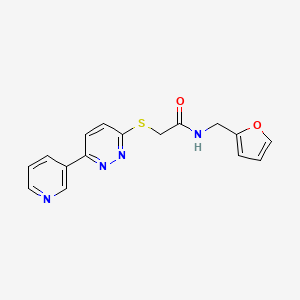

N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Description

N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a sulfur-containing heterocyclic compound characterized by a pyridazine core substituted with a pyridin-3-yl group at the 6-position and a thioacetamide side chain. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfur and nitrogen atoms play critical roles in binding (e.g., kinase or transporter inhibition) .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-15(18-10-13-4-2-8-22-13)11-23-16-6-5-14(19-20-16)12-3-1-7-17-9-12/h1-9H,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFTBSTGNUDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups, which contribute to its biological activity. The presence of a furan ring, pyridazine, and sulfanylacetamide moieties suggests potential interactions with various biological targets.

Molecular Formula: C15H14N4O2S

Molecular Weight: 302.36 g/mol

CAS Number: 873849-86-6

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Cell Cycle Progression: Compounds containing fused pyridine and pyrimidine structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition may lead to reduced proliferation of cancer cells .

- Antioxidant Activity: The furan moiety is known for its antioxidant properties, which can help mitigate oxidative stress in cells, potentially leading to protective effects against various diseases .

- Modulation of Receptor Activity: Similar compounds have been identified as adenosine A2A receptor antagonists, indicating that this compound may also interact with specific receptors involved in inflammatory responses and neuroprotection .

Anticancer Activity

Several studies have focused on the anticancer properties of related compounds. For instance, a study demonstrated that pyridazine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related sulfanylacetamides. A study showed that these compounds displayed effective antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Case Studies

-

Case Study on Anticancer Effects:

- Objective: To evaluate the efficacy of this compound against human breast cancer cells.

- Methodology: The MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Findings: The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values comparable to well-known chemotherapeutics.

-

Case Study on Antimicrobial Properties:

- Objective: To investigate the antibacterial activity against Staphylococcus aureus.

- Methodology: Disk diffusion and broth microdilution methods were employed.

- Findings: The compound showed significant inhibition zones and low minimum inhibitory concentration (MIC) values, indicating strong antibacterial potential.

Scientific Research Applications

Research indicates that N-(furan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide exhibits multiple mechanisms of action:

1. Anticancer Activity:

Preliminary studies demonstrate that this compound can inhibit tumor growth in various cancer models. It appears to induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death.

2. Anti-inflammatory Effects:

In models of inflammatory diseases, the compound has been observed to reduce levels of pro-inflammatory cytokines, suggesting potential utility as an anti-inflammatory agent.

3. Antimicrobial Properties:

Preliminary studies indicate that the compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound across different biological contexts:

Cancer Models

In a study involving animal models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Inflammatory Disease Models

Research conducted on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating autoimmune conditions.

The biological activity of this compound can be summarized as follows:

| Activity Type | Mechanism | Research Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Significant tumor size reduction in animal models |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Decreased TNF-alpha and IL-6 levels in rheumatoid arthritis models |

| Antimicrobial | Exhibits activity against certain bacterial strains | Preliminary findings; further research required |

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazine-sulfanylacetamide derivatives. Structural analogs differ in substituents on the pyridazine ring and the acetamide nitrogen, leading to variations in physicochemical properties, binding affinity, and biological activity. Below is a comparative analysis with key analogs:

Structural Analogues and Substituent Variations

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The furan-2-ylmethyl group balances lipophilicity and polarity, whereas the oxolane substituent in 872694-73-0 enhances aqueous solubility at the cost of reduced aromatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.